2-(2-Aminoethyl)-1-benzofuran-6-carbonitrile
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Overview
Description
2-(2-Aminoethyl)-1-benzofuran-6-carbonitrile is an organic compound that features a benzofuran ring substituted with an aminoethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-1-benzofuran-6-carbonitrile typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and carbonyl compounds.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Addition of the Nitrile Group: The nitrile group can be added through cyanation reactions, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The benzofuran ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Conversion to primary amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2-(2-Aminoethyl)-1-benzofuran-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Aminoethyl)-1-benzofuran-6-carbonitrile exerts its effects involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the benzofuran ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl-1-benzofuran: Lacks the nitrile group, which may affect its reactivity and applications.
1-Benzofuran-6-carbonitrile: Lacks the aminoethyl group, which may influence its biological interactions.
2-(2-Aminoethyl)benzene: Lacks the furan ring, which can alter its chemical properties and applications.
Uniqueness
2-(2-Aminoethyl)-1-benzofuran-6-carbonitrile is unique due to the presence of both the aminoethyl and nitrile groups on the benzofuran ring
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(2-aminoethyl)-1-benzofuran-6-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c12-4-3-10-6-9-2-1-8(7-13)5-11(9)14-10/h1-2,5-6H,3-4,12H2 |
InChI Key |
MRJUZFZCUAHONW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(=C2)CCN |
Origin of Product |
United States |
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